molecular formula C7H9BO4 B1592074 2-Hydroxy-4-methoxyphenylboronic acid CAS No. 1068155-43-0

2-Hydroxy-4-methoxyphenylboronic acid

Cat. No. B1592074
CAS RN: 1068155-43-0
M. Wt: 167.96 g/mol
InChI Key: SULLGJWNKYFKQU-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methoxyphenylboronic acid is a type of boronic acid. Boronic acids are compounds that contain a boron atom bonded to two hydrogens and one oxygen atom . They are known for their versatility in various chemical reactions, particularly in the field of organic synthesis .


Molecular Structure Analysis

The molecular formula of this compound is C8H11BO4 . It has an average mass of 181.982 Da and a monoisotopic mass of 182.075043 Da .

Scientific Research Applications

Supramolecular Assemblies

2-Hydroxy-4-methoxyphenylboronic acid is involved in the design and synthesis of supramolecular assemblies. These assemblies are due to the formation of O–H⋯N hydrogen bonds between hetero N-atoms and –B(OH)2, as well as C–H⋯O hydrogen bonding in the crystal structure of 4-methoxyphenylboronic acid (Pedireddi & Seethalekshmi, 2004).

Fluorescence Quenching Studies

Research has been conducted on the fluorescence quenching of derivatives of this compound. These studies involve steady-state fluorescence measurements and the exploration of different quenching models (Geethanjali, Nagaraja, & Melavanki, 2015).

Formation of Boron-Nitrogen Heterocycles

2-Formylphenylboronic acid, a related compound, can combine with 4-hydrazinylbenzoic acid in neutral aqueous solutions to rapidly form a stable boron-nitrogen heterocycle, useful for bioorthogonal coupling reactions under physiologically compatible conditions (Dilek, Lei, Mukherjee, & Bane, 2015).

Influence of Alkoxy Substituents

Research into the influence of ortho-alkoxy substituents on the crystal structure of phenylboronic acids, including 2-methoxyphenylboronic acid, has been conducted to understand the possibilities for creating monomeric structures for crystal engineering applications (Cyrański et al., 2012).

Suzuki Coupling Reactions

The compound is used in Suzuki coupling reactions, which are pivotal in organic synthesis, particularly in forming carbon-carbon bonds (Ruel, Braun, & Johnson, 2003).

Enantioselective Recognition

This compound derivatives have been studied for their potential in enantioselective recognition of amines, useful in areas like chiral analysis and separation (Ghosn & Wolf, 2011).

Cascade Synthesis Applications

This compound has been employed in cascade synthesis processes, leading to the formation of complex structures like polyoxygenated 6H,11H-[2]benzopyrano-[4,3-c][1]benzopyran-11-ones, which have applications in pharmaceutical and organic chemistry (Naumov et al., 2007).

Synthesis of 4-Arylcoumarins

The compound is also involved in the synthesis of 4-arylcoumarins, important in the production of biologically active natural and artificial compounds (Yamamoto & Kirai, 2008).

Environmental Analysis

This compound is used in environmental analysis, specifically in the concentration and determination of hydroxylated benzophenone UV absorbers in environmental water samples (Negreira et al., 2009).

Development of Hybrid Nanomaterials

The compound has applications in the development of hybrid nanomaterials, like the immobilization of (S)-BINOL onto carbon nanotubes for catalytic purposes (Monteiro et al., 2015).

Safety and Hazards

Boronic acids, including 2-Hydroxy-4-methoxyphenylboronic acid, can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, to wash skin thoroughly after handling, to wear protective gloves/eye protection/face protection, and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Boronic acids and their derivatives, such as 2-hydroxy-4-methoxyphenylboronic acid, are known to be crucial in various chemical reactions, including the suzuki–miyaura coupling . This suggests that the compound may interact with a variety of molecular targets depending on the specific reaction conditions.

Mode of Action

Boronic acids and their derivatives are known to participate in suzuki–miyaura coupling reactions . In these reactions, the boronic acid or its derivative acts as a nucleophile, transferring an organic group from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be dependent on the specific reaction in which the compound is involved. In the context of Suzuki–Miyaura coupling reactions, the compound would be involved in the formation of carbon-carbon bonds , which are fundamental to many biochemical pathways.

Pharmacokinetics

It is known that the stability of boronic acids and their derivatives can be influenced by factors such as ph .

Result of Action

The molecular and cellular effects of this compound’s action would be dependent on the specific reaction conditions and targets. In the context of Suzuki–Miyaura coupling reactions, the compound contributes to the formation of carbon-carbon bonds , which could potentially lead to the synthesis of various organic compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic acids and their derivatives is known to be strongly influenced by pH, with the reaction rate considerably accelerated at physiological pH . This suggests that the compound’s action could be significantly influenced by the pH of its environment.

properties

IUPAC Name

(2-hydroxy-4-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO4/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,9-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULLGJWNKYFKQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OC)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60609538
Record name (2-Hydroxy-4-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1068155-43-0
Record name (2-Hydroxy-4-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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